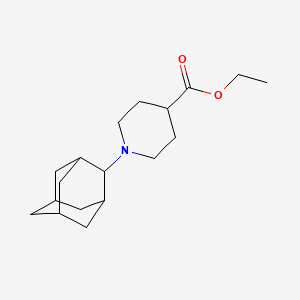
Ethyl 1-(2-adamantyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-adamantyl)piperidine-4-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives It features a unique structure combining an adamantane moiety with a piperidine ring, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-adamantyl)piperidine-4-carboxylate typically involves the reaction of adamantane derivatives with piperidine carboxylates. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-adamantyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The adamantane and piperidine rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and other oxidants , reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(2-adamantyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various functional adamantane derivatives.
Biology: The compound’s unique structure makes it a candidate for studying biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 1-(2-adamantyl)piperidine-4-carboxylate involves its interaction with molecular targets and pathways in biological systems. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the piperidine ring can interact with various receptors and enzymes . These interactions can lead to specific biological effects, making the compound a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-4-carboxylate: A simpler analog without the adamantane moiety.
1-(2-adamantyl)piperidine: Lacks the ethyl ester group but retains the adamantane and piperidine structure.
Ethyl 1-(4-acetyl-2-aminophenyl)piperidine-4-carboxylate: Contains an additional acetyl and aminophenyl group.
Uniqueness
Ethyl 1-(2-adamantyl)piperidine-4-carboxylate is unique due to the presence of both the adamantane and piperidine moieties, which contribute to its distinct chemical and biological properties. This combination enhances its potential for various applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 1-(2-adamantyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-2-21-18(20)14-3-5-19(6-4-14)17-15-8-12-7-13(10-15)11-16(17)9-12/h12-17H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNJVVMGBASDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














